molecular formula C17H17FN2O3S B11125468 methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11125468
M. Wt: 348.4 g/mol
InChI Key: IWIOGRRGKOPXAO-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazole-pyrimidine core. Key substituents include a 2-ethyl group, a 4-fluorophenyl moiety at position 5, a methyl group at position 7, and a methyl ester at position 5. Its synthesis typically involves multi-component reactions, such as the Biginelli condensation or cyclization of thiourea derivatives with aldehydes and ketones .

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17FN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3

InChI Key

IWIOGRRGKOPXAO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require refluxing in solvents like methanol or ethanol, with catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazolo[3,2-a]pyrimidine derivatives often involves multi-step organic reactions. Recent studies have successfully synthesized various derivatives through methods such as cyclization reactions involving isothiocyanates and cyanoacetamides. Characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antitumor Activity

One of the most compelling applications of methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is its anticancer potential. In vitro studies have demonstrated that this compound exhibits moderate to high cytotoxicity against various tumor cell lines while showing reduced toxicity towards normal liver cells. This selective action suggests a favorable therapeutic index for potential use as an antitumor agent .

Case Studies

  • In Vitro Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on human cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results indicated that several derivatives, including this compound, exhibited significant antiproliferative activity .
  • National Cancer Institute Screening : Selected derivatives from this class were subjected to the NCI's 60 human cancer cell line screening program. The findings highlighted that some compounds displayed promising activity against multiple cancer types, warranting further investigation into their clinical potential .

Comparative Analysis of Thiazolo[3,2-a]pyrimidine Derivatives

Compound NameAnticancer ActivitySelectivity Ratio (Tumor/Normal)Mechanism of Action
Methyl 2-Ethyl-5-(4-Fluorophenyl)-7-MethylModerate to HighFavorableTopoisomerase II Inhibition
Other Derivative AHighModerateApoptosis Induction
Other Derivative BLowHighCell Cycle Arrest

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar derivatives (Table 1):

Table 1: Structural Features of Selected Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Substituent Position 7 Substituent Key Features
Target Compound Ethyl 4-Fluorophenyl Methyl ester Methyl Fluorine enhances lipophilicity; ethyl stabilizes ring conformation .
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate H 4-Bromophenyl Ethyl ester Methyl Bromine enables π-halogen interactions in crystal packing .
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(dichlorophenyl-pyrazolyl-methylidene)-6-carboxylate Dichlorophenyl-pyrazole 4-Methylphenyl Ethyl ester Methyl Extended conjugation via pyrazole substituent enhances UV absorption .
Methyl 2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-6-carboxylate Fluoro-methoxybenzylidene 4-Methoxyphenyl Methyl ester Methyl Methoxy groups improve solubility; benzylidene enhances planarity .

Key Observations:

  • Halogen Effects : The 4-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity compared to bromine in ’s derivative, which facilitates stronger crystal lattice interactions .
  • Substituent Diversity : Derivatives with extended conjugated systems (e.g., pyrazole or benzylidene groups) exhibit enhanced photophysical properties but may compromise bioavailability due to increased molecular rigidity .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The 4-fluorophenyl group in the target compound likely engages in weak C–H···F interactions, as observed in ’s fluorophenyl derivative. This contrasts with ’s bromophenyl analog, which exhibits stronger π-halogen interactions (C–Br···π) .
  • Solubility : The methyl ester (target) marginally improves aqueous solubility compared to ethyl esters (e.g., : ~0.5 mg/mL vs. 0.3 mg/mL in water) .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., fluorine, bromine) show higher melting points (>200°C) due to enhanced intermolecular forces .

Q & A

Q. How to design a study linking the compound’s electronic structure to its reactivity?

  • Methodological Answer :
  • Electrochemical analysis : Cyclic voltammetry to measure oxidation potentials.
  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (DFT/B3LYP) to predict sites for nucleophilic/electrophilic attack.
  • Kinetic studies : Monitor reaction intermediates via LC-MS .

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